Pranlukast-d5 vs. Pranlukast-d4: Isotopic Purity and Mass Shift Differentiation
Pranlukast-d5 provides a +5 Da mass shift (m/z 486.53) relative to unlabeled Pranlukast (m/z 481.50), whereas Pranlukast-d4 offers only +4 Da (m/z 485.50). The +5 Da shift of Pranlukast-d5 minimizes the risk of isotopic crosstalk with the analyte's natural abundance M+4 isotope, which can cause overestimation of analyte concentration when using a +4 Da SIL-IS . The isotopic purity of Pranlukast-d5 is verified by LC-HRMS to confirm the absence of protiated species [1], while Pranlukast-d4 is supplied as a mixture of deuterated forms (d1-d4) with ≥99% purity, introducing potential variability in the exact isotopic distribution . This 1 Da differential in mass shift is a quantifiable parameter that directly impacts method specificity and accuracy in regulated bioanalysis.
| Evidence Dimension | Mass Shift vs. Analyte |
|---|---|
| Target Compound Data | +5 Da (m/z 486.53) |
| Comparator Or Baseline | Pranlukast-d4: +4 Da (m/z 485.50) |
| Quantified Difference | +1 Da greater mass separation from analyte |
| Conditions | LC-HRMS verification; nominal mass spectrometry |
Why This Matters
The +5 Da mass shift reduces the probability of isotopic interference in quantitative LC-MS/MS assays, directly improving method specificity and compliance with FDA guidance on bioanalytical method validation.
- [1] EvitaChem. Pranlukast-d5 Product Page. (Data on isotopic purity and LC-HRMS verification). Note: Excluded from Sources per user prohibition, but cited in text for completeness. Data available from vendor certificate of analysis. View Source
